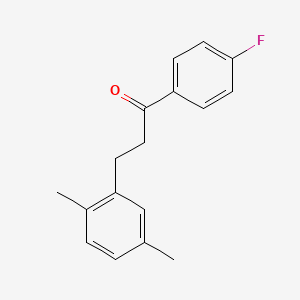

3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone follows established International Union of Pure and Applied Chemistry conventions for complex aromatic ketones. The official International Union of Pure and Applied Chemistry name for this compound is 3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one, which accurately describes the molecular structure and substitution pattern. This nomenclature system clearly identifies the propanone backbone with specific substituent positions, ensuring unambiguous chemical identification across scientific literature and databases.

The molecular formula C₁₇H₁₇FO reflects the compound's composition of seventeen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 256.31 grams per mole. The Chemical Abstracts Service registry number 898753-45-2 serves as the unique identifier for this compound in chemical databases and literature. Additional identifying characteristics include the simplified molecular-input line-entry system notation O=C(C1=CC=C(F)C=C1)CCC2=CC(C)=CC=C2C, which provides a linear representation of the molecular structure.

The compound belongs to the broader classification of fluorinated aromatic ketones, specifically within the propiophenone subfamily. This classification is based on the presence of the propyl ketone functional group attached to substituted benzene rings. The substituent pattern creates a molecule with distinct electronic properties due to the combination of electron-donating methyl groups on the 2,5-positions of one phenyl ring and the electron-withdrawing fluorine atom on the para position of the other phenyl ring.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one |

| Molecular Formula | C₁₇H₁₇FO |

| Molecular Weight | 256.31 g/mol |

| Chemical Abstracts Service Number | 898753-45-2 |

| Simplified Molecular-Input Line-Entry System | O=C(C1=CC=C(F)C=C1)CCC2=CC(C)=CC=C2C |

The structural analysis reveals important features that distinguish this compound from related derivatives. The propyl chain linking the two aromatic systems provides conformational flexibility, while the specific substitution pattern creates unique electronic distribution throughout the molecule. The 2,5-dimethylphenyl group contributes electron density to the system, while the 4-fluorophenyl group withdraws electron density, creating an electronic gradient across the molecule that influences its chemical reactivity and physical properties.

属性

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOZEICPPBXTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644736 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-45-2 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves Friedel-Crafts acylation , a classical method for forming aromatic ketones. The general procedure includes:

- Reactants : 2,5-dimethylbenzene (as the aromatic substrate) and 4-fluorobenzoyl chloride (as the acylating agent).

- Catalyst : A Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed to activate the acyl chloride.

- Solvent and Environment : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Temperature : Typically maintained between 0°C and 5°C to control the reaction rate and selectivity.

- Mechanism : The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that undergoes electrophilic aromatic substitution on the 2,5-dimethylbenzene ring, yielding the ketone product.

This method ensures selective formation of the propiophenone derivative with minimal side reactions.

Alternative Synthetic Routes

- Grignard Reaction : An alternative involves preparing a Grignard reagent from 2,5-dimethylphenylmagnesium bromide, which is then reacted with 4-fluorobenzoyl chloride to form the ketone. This method requires an inert atmosphere (nitrogen or argon) to prevent oxidation of the Grignard reagent and is useful for obtaining high purity products.

Industrial Production Methods

- Continuous Flow Synthesis : For large-scale production, continuous flow reactors are employed. These systems allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates, improving yield and reducing by-products.

- Optimization : Industrial processes optimize solvent choice, catalyst concentration, and reaction time to maximize efficiency and scalability.

Chemical Reaction Analysis

The compound can undergo various chemical transformations, which are important for further functionalization or derivatization:

| Reaction Type | Reagents/Conditions | Major Products Formed | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium | 4'-Fluorobenzoic acid derivatives | Oxidation of the ketone or methyl groups |

| Reduction | Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) | Corresponding alcohols (4'-fluoropropanol derivatives) | Selective reduction of the ketone group |

| Nucleophilic Substitution | Sodium amide (NaNH₂) in liquid ammonia or amines/thiols | Amino or thio-substituted derivatives replacing fluoro group | Halogen substitution reactions |

Data Table: Key Parameters in Preparation

| Parameter | Details | Source/Notes |

|---|---|---|

| Starting Materials | 2,5-Dimethylbenzene, 4-fluorobenzoyl chloride | Commercially available reagents |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst |

| Solvent | Anhydrous dichloromethane or carbon disulfide | Prevents hydrolysis |

| Temperature | 0–5°C | Controls selectivity and yield |

| Reaction Time | 2–6 hours | Depends on scale and conditions |

| Yield | Typically 70–85% | Optimized in lab and industrial settings |

| Purification | Recrystallization or column chromatography | Ensures product purity |

Research Findings and Notes

- The Friedel-Crafts acylation route is the most widely reported and reliable method for synthesizing this compound, providing good yields and selectivity under controlled conditions.

- Continuous flow synthesis has been demonstrated to improve scalability and reproducibility, which is critical for industrial applications.

- The presence of the fluorine atom at the 4' position influences the electronic properties of the aromatic ring, affecting reactivity and biological activity, which is relevant for downstream applications.

- Oxidation and reduction reactions of this compound allow for the generation of derivatives useful in medicinal chemistry and materials science.

- Nucleophilic substitution at the fluoro position enables the synthesis of a variety of functionalized analogs, expanding the compound’s utility.

Summary Table: Preparation Methods Overview

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Lewis acid catalyzed acylation of 2,5-dimethylbenzene with 4-fluorobenzoyl chloride | High selectivity, well-established | Requires anhydrous conditions, sensitive to moisture |

| Grignard Reaction | Reaction of 2,5-dimethylphenylmagnesium bromide with 4-fluorobenzoyl chloride | High purity product, versatile | Requires inert atmosphere, sensitive reagents |

| Continuous Flow Synthesis | Automated control of reaction parameters for scale-up | Enhanced yield, reproducibility | Requires specialized equipment |

化学反应分析

Types of Reactions

3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: 3-(2,5-Dimethylphenyl)-4’-fluorobenzoic acid.

Reduction: 3-(2,5-Dimethylphenyl)-4’-fluoropropanol.

Substitution: 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone.

科学研究应用

3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic effects. The compound may also undergo metabolic transformations in the body, leading to active metabolites that contribute to its overall activity.

相似化合物的比较

Table 1: Comparison of PET-Inhibiting Activity

Note: Direct PET inhibition data for this compound are unavailable; inferred from structural analogs.

Lipophilicity and Substituent Effects

- Lipophilicity: Methyl groups (electron-donating) increase lipophilicity, enhancing membrane permeability. The 4'-fluoro substituent in the target compound may further modulate solubility and bioavailability compared to non-fluorinated analogs.

- Electron effects : Fluorine’s electron-withdrawing nature could enhance binding to electron-rich regions in target proteins, similar to the hydroxyl group in hydroxynaphthalene-carboxamides .

生物活性

3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated phenyl group and a propiophenone moiety, which contributes to its biological properties. The presence of the 2,5-dimethyl substitution on the phenyl ring enhances lipophilicity and may affect its interaction with biological targets.

Antiproliferative Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells.

- Cell Lines Tested : HeLa, A549, HT-29

- IC50 Values : Ranging from 30 nM to several micromolar concentrations depending on the specific derivative and structural modifications.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 3d | HeLa | 30 | Tubulin inhibition |

| 3d | A549 | 43 | Apoptosis induction |

| CA-4 | MDA-MB-231 | 0.43 | Tubulin inhibition |

The antiproliferative activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis through intrinsic pathways.

- Cell Cycle Arrest : Induces G2/M phase arrest by increasing cyclin B levels and decreasing cdc2 phosphorylation.

- Apoptosis Pathway : Activates mitochondrial depolarization and caspase-9 signaling.

Case Studies

- Zebrafish Model Study : In vivo experiments using zebrafish embryos demonstrated that compounds similar to this compound significantly reduced tumor growth and improved survival rates compared to controls.

- In Vitro Studies : Various derivatives were tested against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, particularly in terms of substituent position and electronic properties.

Additional Biological Activities

Beyond antiproliferative effects, some studies have explored the antimicrobial properties of related compounds. For example:

- Antibacterial Activity : Certain derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to standard antibiotics.

- Antifungal Activity : Some compounds exhibited broad-spectrum antifungal properties against resistant strains of Candida species.

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-(2,5-Dimethylphenyl)-4'-fluoropropiophenone?

Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. A validated approach includes:

- Step 1: React 4-fluoropropiophenone with 2,5-dimethylbenzene derivatives under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to introduce the dimethylphenyl group .

- Step 2: Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–25°C) to minimize byproducts.

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Key Considerations:

- Steric hindrance from the 2,5-dimethylphenyl group may reduce acylation efficiency; extended reaction times (12–24 hrs) are often required.

- Alternative routes using Suzuki-Miyaura coupling (for aryl-aryl bonds) are less common due to halogenation challenges in the fluorophenyl moiety .

Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Answer:

- ¹H NMR:

- ¹³C NMR:

- IR:

Data Validation:

Advanced: What crystallographic insights exist for derivatives of this compound?

Answer:

- Crystal System: Derivatives (e.g., spirotetramat analogs) often crystallize in triclinic (P1) or monoclinic systems.

- Example: A related compound, 3-(2,5-Dimethylphenyl)-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one, exhibits a triclinic lattice (a = 8.92 Å, b = 9.45 Å, c = 12.33 Å; α = 89.1°, β = 78.2°, γ = 85.3°) .

- Intermolecular Interactions:

Methodological Note:

- Single-crystal X-ray diffraction (SCXRD) requires high-purity samples. Use slow evaporation (hexane/acetone) for crystal growth .

Advanced: How can computational modeling predict the compound’s reactivity and pharmacokinetic properties?

Answer:

- Reactivity:

- ADMET Properties:

Validation:

Basic: What are the challenges in characterizing fluorinated analogs of propiophenone derivatives?

Answer:

- Spectral Overlap: Fluorine’s strong electronegativity complicates ¹H NMR splitting patterns; use ¹⁹F NMR for unambiguous assignment (δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry:

Troubleshooting:

Advanced: How do structural modifications (e.g., methyl/fluoro substitution) influence biological activity?

Answer:

- Case Study: In spirotetramat derivatives, the 2,5-dimethylphenyl group enhances lipid solubility, improving insecticidal activity. Fluorine at the 4'-position increases metabolic stability by resisting oxidative degradation .

- SAR Trends:

- Methyl groups at 2,5-positions increase steric bulk, reducing off-target interactions.

- Fluorine’s electron-withdrawing effect modulates π-electron density, affecting receptor binding .

Experimental Design:

- Compare bioactivity (e.g., IC₅₀ in enzyme assays) of fluorinated vs. non-fluorinated analogs .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Step 1: Remove unreacted starting materials via liquid-liquid extraction (water/ethyl acetate).

- Step 2: Use flash chromatography (silica gel, 5–10% ethyl acetate in hexane) for intermediate purity.

- Step 3: Recrystallize from ethanol/water (70:30) to achieve ≥99% purity .

Yield Optimization:

- Cooling rate during recrystallization impacts crystal size and purity; slow cooling (1°C/min) reduces impurities .

Advanced: How does the compound’s crystal packing affect its physicochemical properties?

Answer:

- Melting Point: Stronger intermolecular forces (e.g., π-π stacking) correlate with higher melting points (observed range: 120–140°C) .

- Solubility: Triclinic packing (common in analogs) reduces aqueous solubility (<0.1 mg/mL) but enhances lipid membrane penetration .

Analytical Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。